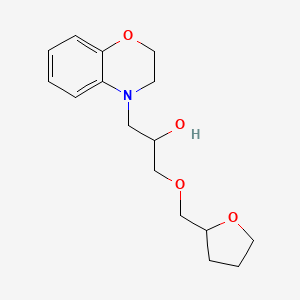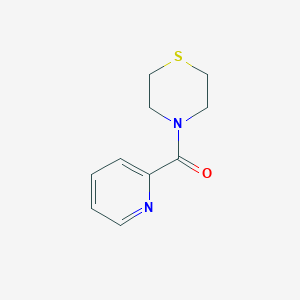
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide, also known as FMOC-Lys-OH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the regulation of gene expression. By inhibiting LSD1, N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide may modulate the expression of genes involved in various biological processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of LSD1 activity, the modulation of gene expression, and the induction of apoptosis in cancer cells. Additionally, N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is its versatility and ease of use in peptide synthesis and drug discovery. It is also relatively stable and can be stored for long periods without degradation. However, one of the main limitations of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide, including the development of new drugs based on its structure and mechanism of action, the exploration of its potential applications in the treatment of various diseases, and the investigation of its role in gene regulation and cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide and its potential limitations in lab experiments.
Conclusion
In conclusion, N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide in the development of new drugs and its role in gene regulation and cellular processes.
Synthesemethoden
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide can be synthesized through a series of chemical reactions, starting with the reaction of 3-fluoro-4-methoxyaniline and cyclohexanone to produce 3-fluoro-4-methoxyphenylcyclohexanone. This intermediate product is then reacted with ethyl chloroformate to form the corresponding acid chloride, which is subsequently reacted with L-lysine to produce N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has been used in various scientific research applications, including peptide synthesis, drug discovery, and bioconjugation. It is commonly used as a protecting group for the amino group of lysine during peptide synthesis, as well as a building block for the synthesis of peptidomimetics and small molecule inhibitors. N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has also been used as a ligand for the development of new drugs and as a tool for the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-18-13-8-7-11(9-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRHLCUOMGHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC=CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)
![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)